

A Comparative Guide to 2-Amino-4-methylnicotinonitrile Analogs in Kinase Inhibition Assays

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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

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This guide provides a comparative analysis of the kinase inhibition profile of nicotinonitrile derivatives, structurally related to **2-Amino-4-methylnicotinonitrile**. While specific kinase inhibition data for **2-Amino-4-methylnicotinonitrile** is not extensively available in public literature, recent studies have highlighted the potent activity of closely related nicotinonitrile compounds against Pim-1 kinase, a key target in oncology. This document summarizes the available quantitative data, presents detailed experimental protocols for relevant kinase assays, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activities of nicotinonitrile derivatives and other well-characterized kinase inhibitors are presented below. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Nicotinonitrile Derivatives and Reference Compounds against PIM-1 Kinase

Compound	Target Kinase	IC50 (nM)	Assay Type	Reference
Nicotinonitrile Derivative (7b)	PIM-1	18.9	ADP-Glo	[1][2]
Nicotinonitrile Derivative (4k)	PIM-1	21.2	ADP-Glo	[1][2]
Nicotinonitrile Derivative (8e)	PIM-1	≤ 280	ADP-Glo	[3]
Staurosporine	PIM-1	16.7	ADP-Glo	[1][2]
SGI-1776	PIM-1	7	Radiometric	[4][5][6][7]
AZD1208	PIM-1	0.4	Cell-free	[8][9][10]
CX-4945 (Silmitasertib)	PIM-1	46	Cell-free	[11][12][13]

Table 2: Selectivity Profile of Reference PIM Kinase Inhibitors

Compound	PIM-1 IC50 (nM)	PIM-2 IC50 (nM)	PIM-3 IC50 (nM)	Other Notable Kinase Targets (IC50)
SGI-1776	7	363	69	Flt3 (44 nM), Haspin (34 nM) [4][5][7]
AZD1208	0.4	5.0	1.9	Highly selective for PIM kinases[9][10]
Staurosporine	16.7	-	-	Broad-spectrum inhibitor (PKC: 6 nM, PKA: 15 nM, c-Fgr: 2 nM)[14]

Table 3: Cytotoxicity of a Representative Nicotinonitrile Derivative (7b)

Cell Line	IC50 (µM)	Assay Type
MCF-7 (Breast Cancer)	3.58	MTT Assay[1][2]
PC-3 (Prostate Cancer)	3.60	MTT Assay[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of PIM-1 kinase and the inhibitory potential of test compounds. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to the kinase activity.

Materials:

- Recombinant human PIM-1 kinase
- PIM-1 kinase substrate (e.g., a specific peptide)
- ATP (Adenosine Triphosphate)
- Test compounds (e.g., Nicotinonitrile derivatives) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well plates

- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
- Kinase Reaction Setup:
 - In a 384-well plate, add 2.5 μ L of the diluted test compound or DMSO (for control wells).
 - Add 2.5 μ L of PIM-1 kinase solution to each well.
 - Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
- Initiation of Kinase Reaction:
 - Add 5 μ L of a solution containing the PIM-1 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the K_m for PIM-1.
 - Incubate the plate at 30°C for 60 minutes.
- Termination of Kinase Reaction and ATP Depletion:
 - Add 10 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
- ADP to ATP Conversion and Signal Generation:
 - Add 20 μ L of Kinase Detection Reagent to each well.
 - Incubate for 30-60 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
- Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.
- Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, PC-3)
- Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

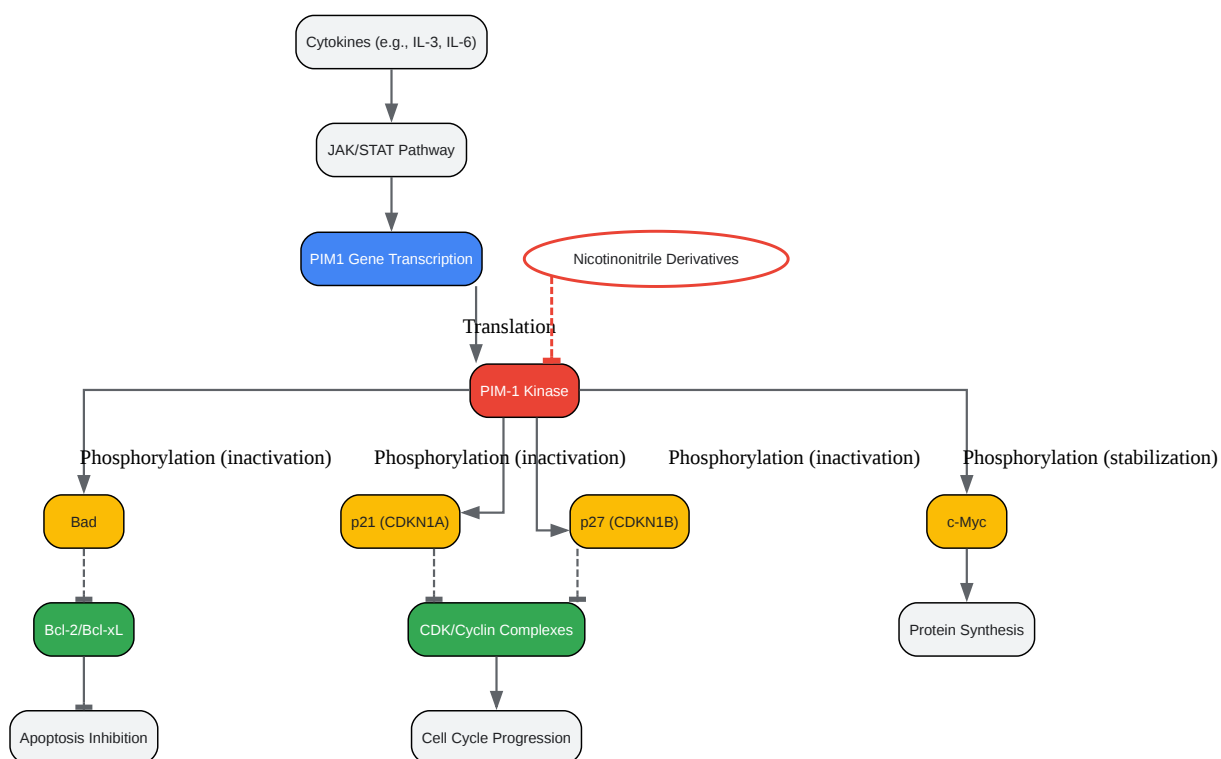
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- **Formazan Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Visualizations

PIM-1 Kinase Signaling Pathway

The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation pathways. PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the level of transcription and protein stability. It phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis.

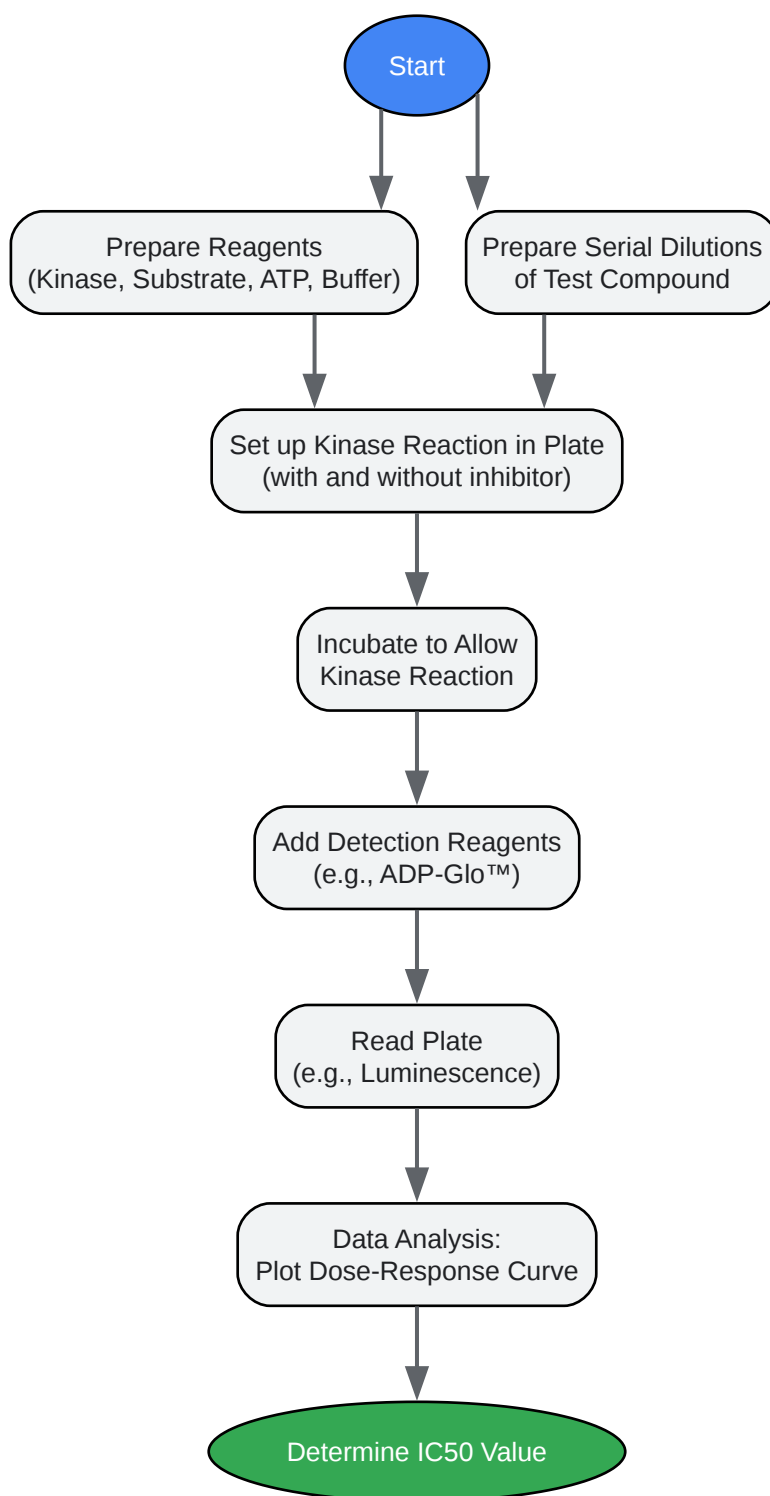


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Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Kinase Inhibition Assay

This diagram outlines the general workflow for determining the IC50 value of a test compound in a kinase inhibition assay.



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Caption: General Workflow for Kinase Inhibition Assay.

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